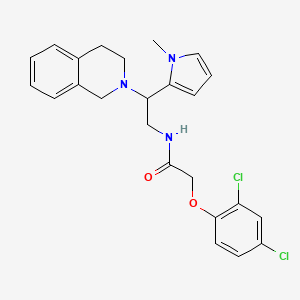

![molecular formula C16H22N6OS B2934499 N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2097913-33-0](/img/structure/B2934499.png)

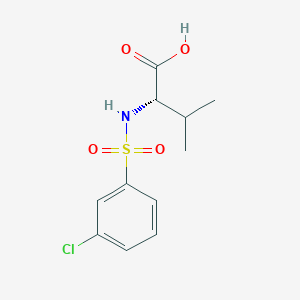

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The molecule “N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic compound. It contains a tetrahydroquinazoline ring, which is a type of heterocyclic compound . The molecule also contains a thiadiazole ring, which is another type of heterocyclic compound known for its various biological activities .

Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on the functional groups present in the molecule. For example, the amino group might participate in various reactions, such as acylation .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and boiling point, can be determined using various analytical techniques .Applications De Recherche Scientifique

Antibacterial Activity

Quinazoline derivatives, particularly those containing a thiazole ring, have been synthesized and characterized, showing good antibacterial activity against a variety of Gram-positive and Gram-negative bacterial strains (Selvakumar & Elango, 2017). This suggests potential applications of the compound for developing new antibacterial agents.

Antitumor Activity

Research on quinazoline antifolate thymidylate synthase inhibitors indicates that specific substituents at the C2 position of quinazoline derivatives can lead to compounds with significant antitumor activity (Marsham et al., 1989). This highlights the potential for derivatives of N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propyl-1,2,3-thiadiazole-5-carboxamide to be explored as antitumor agents.

Antimycobacterial Activity

Compounds with a dihydroquinoline carboxamide structure have been synthesized and evaluated for their antitubercular activity, with some analogs showing promising results against Mycobacterium tuberculosis (Marvadi et al., 2020). This suggests the potential for exploring similar compounds for treating tuberculosis.

Anti-inflammatory and Analgesic Activities

Synthesis of mono and bis-alkoxyphthalimide linked benzimidazole, quinazoline, and pyrimidine derivatives have been explored for their anti-inflammatory activity, indicating the versatility of quinazoline derivatives in generating compounds with potential anti-inflammatory properties (Prajapat & Talesara, 2016).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their role as corrosion inhibitors for carbon steel, highlighting the potential application of thiadiazole compounds in protecting metals from corrosion (Hu et al., 2016).

Mécanisme D'action

Result of Action

The result of the compound’s action is likely the disruption of DNA processes, leading to cell cycle arrest and apoptosis . This could potentially be used to target rapidly dividing cells, such as cancer cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the solubility and chemical interactions of the compound . Additionally, the presence of other molecules in the environment can also influence the compound’s action .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-propylthiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6OS/c1-4-5-13-14(24-21-20-13)15(23)18-11-6-7-12-10(8-11)9-17-16(19-12)22(2)3/h9,11H,4-8H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPQGJKAJLPGAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)NC2CCC3=NC(=NC=C3C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}cyclopropanecarboxamide](/img/structure/B2934419.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2934422.png)

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]pyridine-3-carboxamide](/img/structure/B2934429.png)

![1-Methyl-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B2934430.png)

![6-(4-chlorophenyl)-2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2934431.png)

![4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2934434.png)

![2-(cyclopentylsulfanyl)-1-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2934437.png)

![1-(2-methoxyphenyl)-5-methyl-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2934440.png)